REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11](=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.P(Br)(Br)[Br:14]>CN(C=O)C>[Br:14][C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]=1[Cl:1]
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Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
ClC1=CNC2=CC=CC=C2C1=O
|
Name
|
|
Quantity
|
43.4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
2.77 mL
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Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the yellow heterogeneous mixture was further stirred at 0° C. for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
yellow precipitates
|
Type
|
CUSTOM
|
Details
|
were formed
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Type
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WAIT
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Details
|
After 15 min
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Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
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Type
|
STIRRING
|
Details
|
the yellow heterogeneous mixture was stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 15 h
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
the mixture was poured into ice water (300 mL)
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Type
|
STIRRING
|
Details
|
stirred at 0° C. for 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The mixture was then neutralized by the addition of 2 M NaOH solution (50 mL) until pH was >9 (pH paper)
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Type
|
FILTRATION
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Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed the solid with water (400 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
4 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=NC2=CC=CC=C12)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |